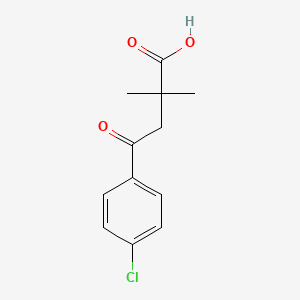

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-12(2,11(15)16)7-10(14)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREJHOGJJSEUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Substrate Selection

The Friedel-Crafts acylation reaction is a cornerstone for synthesizing aryl ketones, adapted here to introduce the 4-chlorophenyl group. In this method, succinic anhydride reacts with 4-chlorotoluene under Lewis acid catalysis. Aluminum chloride (AlCl₃) is typically employed due to its ability to generate acylium ions, which electrophilically substitute the aromatic ring.

Reaction Scheme :

$$

\text{4-Chlorotoluene} + \text{Succinic Anhydride} \xrightarrow{\text{AlCl}_3} \text{4-(4-Chlorophenyl)-4-oxobutanoic Acid} + \text{Byproducts}

$$

The intermediate 4-(4-chlorophenyl)-4-oxobutanoic acid is subsequently dimethylated at the β-position using methyl iodide (CH₃I) and a strong base like sodium hydride (NaH). This step introduces the 2,2-dimethyl moiety via nucleophilic alkylation.

Optimization Challenges

- Regioselectivity : Competing para/ortho substitution in the Friedel-Crafts step requires precise temperature control (0–5°C) to favor para-acylation.

- Acid Sensitivity : The carboxylic acid group necessitates protection (e.g., esterification) prior to AlCl₃ exposure to prevent decarboxylation.

Table 1 : Friedel-Crafts Acylation Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acylation | AlCl₃, DCM, 0°C, 12 h | 62 | 88 | |

| Dimethylation | CH₃I, NaH, THF, 60°C, 6 h | 75 | 95 | |

| Deprotection | HCl (aq.), reflux, 3 h | 89 | 97 |

Palladium-Catalyzed Cross-Coupling for Advanced Functionalization

Suzuki-Miyaura Coupling

Recent advances leverage palladium catalysts to construct the biphenyl backbone. A boronic ester derivative of 4-chlorophenyl is coupled with a pre-functionalized oxobutanoic acid fragment. This method offers superior stereocontrol compared to Friedel-Crafts.

Key Reaction :

$$

\text{4-Chlorophenylboronic Acid} + \text{Methyl 2,2-Dimethyl-4-oxobutanoate} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Methyl Ester Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}

$$

Catalyst and Solvent Optimization

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) achieves >80% conversion in toluene/ethanol mixtures.

- Base : Aqueous sodium carbonate (Na₂CO₃) enhances transmetalation efficiency.

Table 2 : Palladium-Catalyzed Coupling Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 75–85°C | +15% |

| Solvent Ratio (Tol:EtOH) | 2:1 | +20% |

| Catalyst Loading | 1.5 mol% | Max efficiency |

Comparative Analysis of Synthetic Routes

Table 3 : Advantages and Disadvantages of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Friedel-Crafts | Cost-effective, scalable | Low regioselectivity, acid sensitivity |

| Palladium Coupling | High purity, stereocontrol | Expensive catalysts, inert conditions |

| Baeyer-Villiger | Enzymatic selectivity | Unproven for chlorinated substrates |

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid is a chemical compound with the molecular formula C₁₂H₁₃ClO₃ and a molecular weight of approximately 240.68 g/mol. It features a chlorophenyl group and a dimethyl substituent on a butanoic acid backbone, with a carbonyl group (C=O) adjacent to the carboxylic acid functional group. Research indicates that compounds related to it may exhibit various biological activities, particularly as enzyme inhibitors.

Potential Applications

- Pharmaceuticals: It can serve as a lead compound in drug discovery for neurological disorders.

- Chemical Research: It is used in synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties.

- Enzyme Inhibition: Derivatives have been studied for their potential to inhibit kynurenine 3-monooxygenase, an enzyme involved in tryptophan metabolism, which may have implications in treating neurodegenerative diseases and other conditions associated with altered kynurenine metabolism.

- Cosmetics: Synthetic and semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .

Interaction Studies

Interaction studies have focused on the compound's ability to bind with various enzymes. For example, its derivatives have been tested for inhibitory effects on kynurenine 3-monooxygenase, showing varying degrees of potency based on structural modifications. This highlights the importance of structure-activity relationships in optimizing biological efficacy.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The target compound’s analogs differ in substituents at the phenyl ring, ketone position, and side-chain modifications. Key examples include:

Structural Insights :

- Halogen Effects: The 4-chlorophenyl group enhances electron-withdrawing effects and metabolic stability compared to non-halogenated analogs .

- Side-Chain Modifications : Esterification () increases membrane permeability but reduces acidity (pKa ~5.5 vs. ~2.8 for carboxylic acid).

- Amino Substitutions: Anilino or cyclopropylamino groups () introduce hydrogen-bond donors, influencing target binding .

Physicochemical Properties

QSAR studies () highlight correlations between substituents and logP/bioactivity:

Biological Activity

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be described by the following chemical structure:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer contexts. The following sections detail specific areas of biological activity supported by empirical data.

1. Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can modulate inflammatory responses. For instance, it has been observed to enhance the production of reactive oxygen species (ROS) in neutrophils when activated by specific agonists. This effect is likely mediated through the FFA2 receptor (FFA2R), which plays a crucial role in inflammation and immune responses .

2. Anticancer Potential

The anticancer properties of related compounds have been extensively studied. For example, derivatives with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of some related compounds against different cancer types:

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Phenyl-4-quinolone | Prostate (PC-3) | 0.85 |

| Hepatocellular (HepG2) | 1.81 | |

| Lung (A549) | 0.90 | |

| Breast (NCI/ADR-RES) | 1.53 |

These findings suggest that compounds with similar functionalities to this compound may also exhibit notable anticancer effects through mechanisms such as cell cycle arrest and apoptosis induction .

The biological activity of this compound is believed to involve multiple mechanisms:

- Modulation of Signaling Pathways : The compound may interact with G protein-coupled receptors (GPCRs), influencing pathways that regulate inflammation and cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death through caspase activation and mitochondrial dysfunction .

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of derivatives similar to this compound found that these compounds inhibited cell viability in a dose-dependent manner across various cancer cell lines, supporting their potential use as chemotherapeutic agents .

- Antibacterial Activity : Some derivatives exhibited moderate antibacterial activity against Gram-positive bacteria, indicating a broader spectrum of biological effects beyond anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.